molecular formula C21H20N6 B2738214 N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-37-5

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2738214
CAS No.: 946288-37-5
M. Wt: 356.433
InChI Key: NVKCCFCFOMXOMW-UHFFFAOYSA-N
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Description

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce any reducible functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored for various scientific research applications:

    Medicinal Chemistry: Due to its heterocyclic structure, this compound is investigated for its potential as a therapeutic agent, particularly in targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with specific molecular targets.

    Chemical Biology: The compound’s interactions with proteins and nucleic acids make it useful in chemical biology for understanding cellular mechanisms.

    Industrial Applications: Its stability and reactivity profile may make it suitable for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activity and chemical properties.

    Pyrrolidinyl Derivatives: Compounds with a pyrrolidine ring attached to different heterocyclic cores, which may exhibit similar pharmacological profiles.

Uniqueness

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both the diphenyl and pyrrolidinyl groups can enhance its ability to interact with diverse biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as a selective kinase inhibitor. This compound's structure includes a fused pyrazole and pyrimidine core, enhanced by a pyrrolidine moiety that may contribute to its reactivity and biological efficacy.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C20H21N5C_{20}H_{21}N_5

Structural Features:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents : Diphenyl and pyrrolidine groups

Research indicates that this compound functions primarily as a selective kinase inhibitor . Kinases are enzymes that play crucial roles in various cellular processes such as proliferation, survival, and metabolism. The inhibition of specific kinases can lead to the suppression of tumor growth and metastasis.

Key Kinase Targets:

  • CDK9 : Involved in cell cycle regulation.
  • Other Kinases : Ongoing studies are evaluating its effects on various other kinases implicated in cancer and other diseases.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. The following table summarizes key findings related to its biological activity:

Activity Description Reference
Kinase Inhibition Inhibits specific kinases involved in cancer progression.
Anticancer Activity Induces apoptosis in cancer cell lines (e.g., RKO colon cancer cells).
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines.
Selectivity Demonstrates selectivity for certain kinases over others.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in vitro:

  • Apoptosis Induction in RKO Cells : A study showed that this compound significantly induced apoptosis in RKO colon cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways. The study highlighted its potential as a therapeutic agent against colorectal cancer .
  • Inhibition of Tumor Growth : Another research effort focused on the compound's ability to inhibit tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone .

Future Directions

The ongoing research into this compound aims to further elucidate its mechanism of action and expand its therapeutic applications. Potential areas of exploration include:

  • Derivatization : Modifying the compound's structure to enhance potency and selectivity.
  • Combination Therapies : Investigating its use in conjunction with other anticancer agents to improve efficacy.

Properties

IUPAC Name

N,1-diphenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-3-9-16(10-4-1)23-19-18-15-22-27(17-11-5-2-6-12-17)20(18)25-21(24-19)26-13-7-8-14-26/h1-6,9-12,15H,7-8,13-14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKCCFCFOMXOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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